2,3-Dichloro-4-fluorobenzenethiol
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Overview
Description
2,3-Dichloro-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Cl2FS It is a halogenated aromatic thiol, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of the thiol group. One common method includes the reaction of 2,3-dichloro-4-fluorobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules, potentially altering their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.
4-Fluorobenzenethiol: Contains a fluorine atom but lacks the chlorine atoms.
2,3-Dichlorobenzene: Lacks the thiol group.
Uniqueness
2,3-Dichloro-4-fluorobenzenethiol is unique due to the combination of chlorine, fluorine, and thiol groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDRHQYUCXLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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